molecular formula C16H14N2O4S B1395576 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide CAS No. 36881-68-2

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Cat. No.: B1395576
CAS No.: 36881-68-2
M. Wt: 330.4 g/mol
InChI Key: CLKKWQOKQDVKQN-UHFFFAOYSA-N
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Description

“4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide” is a chemical compound with the molecular formula C16H14N2O4S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid methyl ester was obtained from methyl N-methylanthranilate and methyl chlorosulfonylacetate, with sodium methylate in methanol as a basic catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the structure of 1-(2,6-dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N was crystallized in the monoclinic space group P 2 1 / c with cell parameters a = 7.499, b = 13.336, c = 19.390 Å, β = 99.716°, V = 1911.4 Å 3, Z = 4, D cal = 1.273 Mg/m 3 at T = 120 K .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, in the case of diazine derivatives, the formation of certain fragments was not detected at all and only peaks corresponding to 3-hydroxyindole-2-carboxamides were found .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate has a yield of 2.39 g (94%), forms colorless crystals, and has a melting point of 189–191 °C (methanol) .

Safety and Hazards

The safety information for a similar compound, 4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-2??,1-benzothiazine-3-carboxamide, indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H312, and H332 .

Biochemical Analysis

Biochemical Properties

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may diminish with prolonged exposure due to degradation and metabolic inactivation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity. At high doses, it can cause adverse effects, including gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it accumulates in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound influences its ability to modulate cellular processes and exert its biological effects .

Properties

IUPAC Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-2λ6,1-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-18-13-10-6-5-9-12(13)14(19)15(23(18,21)22)16(20)17-11-7-3-2-4-8-11/h2-10,19H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKKWQOKQDVKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 2
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 3
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 4
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 5
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 6
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

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